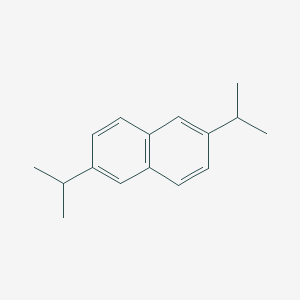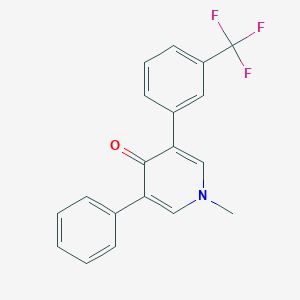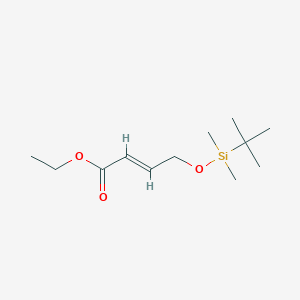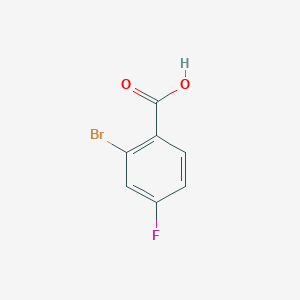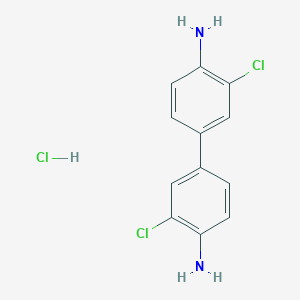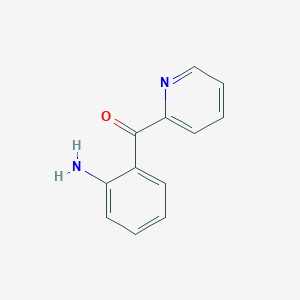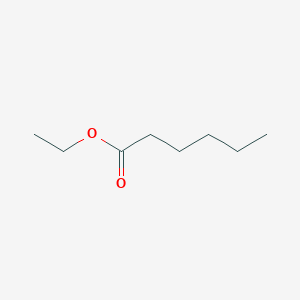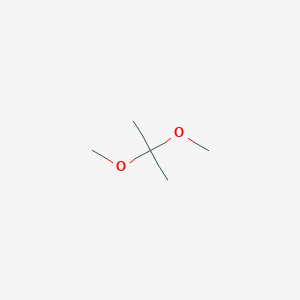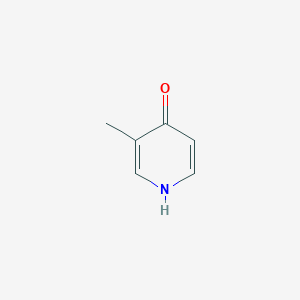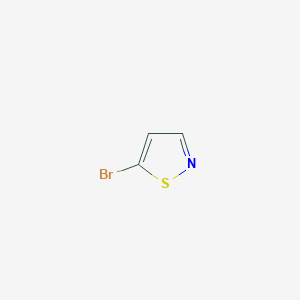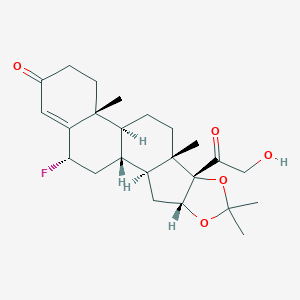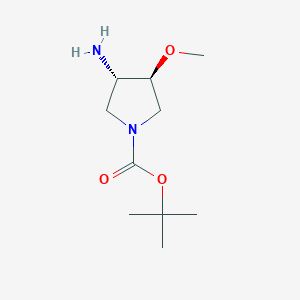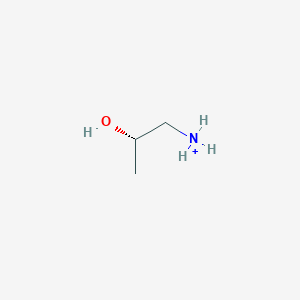![molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8](/img/structure/B43047.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Concentrations and Toxicology of Brominated Phenols
2,4,6-Tribromophenol is a widely produced brominated phenol with environmental significance due to its role as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is used as a pesticide and occurs naturally in certain aquatic organisms. Despite its ubiquitous presence in the environment, there is limited knowledge about its toxicokinetics and toxicodynamics. Further research is essential due to the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol, impacting aquatic matrices, house dust, and food, which are critical exposure routes for humans (Koch & Sures, 2018).
Novel Triazole Derivatives
Triazoles are a class of heterocyclic compounds significant in drug preparation due to their diverse biological activities. The structural variations of triazoles enable a range of potential uses, attracting interest in developing new synthesis methods and evaluating their biological effects. This review emphasizes the therapeutically active 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivative patents, highlighting the need for more efficient preparations considering green chemistry and sustainability. Additionally, it suggests the urgency in finding new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Remediation of Polychlorinated Biphenyls (PCBs)
PCBs are persistent organic pollutants with a significant environmental presence. This review discusses the most common remediation solutions for PCBs, including phytoremediation, microbial degradation, chemical dehalogenation, and activated carbon removal. It also explores emerging methods such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation. The paper highlights the need for further research in these areas and the potential of combining technologies for effective PCB remediation (Jing, Fusi & Kjellerup, 2018).
Propriétés
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

